molecular formula C6H11N3O4 B1666424 Azido-PEG2-CH2CO2H CAS No. 882518-90-3

Azido-PEG2-CH2CO2H

Cat. No. B1666424
M. Wt: 189.17 g/mol
InChI Key: OCIIYNXOTJRSHW-UHFFFAOYSA-N
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Description

Azido-PEG2-CH2CO2H (APCH) is a novel synthetic compound developed in recent years that has potential applications in both in vivo and in vitro research. APCH is a polyethylene glycol derivative with an azide group attached to the end of the molecule, and a carboxylic acid group at the other end. This unique combination of functional groups makes APCH a useful tool for creating covalent bonds between molecules, allowing for the formation of new compounds and structures. In addition, APCH can be used to modify proteins and other biomolecules, making it an important tool for research in the fields of biochemistry and molecular biology.

Scientific Research Applications

1. Cell Adhesion, Migration, and Shape Change

Azido-PEG-based compounds have been utilized in creating dynamic surface coatings for cell studies. For example, azido-[polylysine-g-PEG] facilitates spatially controlled dynamic cell adhesion, which is instrumental in tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).

2. Synthesis of Azido-terminated Heterobifunctional Poly(ethylene glycol)s

New azido-terminated heterobifunctional PEG derivatives with primary amine and carboxyl end groups have been synthesized, showing potential in conjugation chemistry. This involves the utilization of azido functionality for conjugating various ligands through "click chemistry" (Hiki & Kataoka, 2007).

3. End-group Quantification of Functionalized PEG Azides

The quantification of azide incorporation in PEG polymers, which is crucial for their effective use in conjugation chemistry and targeted drug delivery, has been developed using Nuclear Magnetic Resonance (NMR) analysis. This method is applicable to bifunctional azido PEGs with various functional groups (Semple et al., 2016).

4. Preparation of Functionalized Copolymers for Drug Conjugation

Azido-carrying biodegradable polymers have been developed for postfunctionalization with alkynyl compounds via click chemistry. This has implications in drug delivery, with the ability to conjugate anticancer drugs and fluorescent dyes to polymers (Hu et al., 2013).

5. Site-specific PEGylation of Proteins

Azido-functionalized PEG derivatives have been used for site-specific PEGylation of proteins. This technique involves the incorporation of para-azidophenylalanine into proteins, facilitating selective PEGylation for therapeutic applications (Deiters et al., 2004).

6. Magnetic Behaviors in Azido-mediated Systems

Azido compounds have been significant in the construction of magnetic molecule materials, particularly in studying the magnetochemistry of azido metal compounds. This includes exploring various magnetic behaviors like ferromagnetism, ferrimagnetism, and antiferromagnetism (Zeng et al., 2009).

7. Water Dynamics in Cytoplasm-Like Crowded Environments

PEG's use as a macromolecular crowder to mimic cellular environments in vitro, with a focus on water structure and dynamics, has been researched. Azido-derivatized crowders provide insights into water interactions in crowded environments, relevant to biopolymer behavior in cytoplasm (Verma et al., 2016).

8. Poly (vinyl pyrrolidone)-Lipid Based Hybrid Nanoparticles

Azido-functionalized polymers have been used in developing hybrid nanoparticles for antiviral drug delivery. This includes zidovudine-loaded nanoparticles, enhancing cellular internalization and offering potential improvements in HIV/AIDS therapy (Joshy et al., 2017).

9. Synthesis of Heterobifunctional Linkers for Molecular Probes

Azido amine linkers have been synthesized for conjugating ligands to molecular probes. This process involves the use of tetraethylene glycol and is applicable to PEG derivatives of various lengths (Bertozzi & Bednarski, 1991).

10. Vibrational Signaling Along Polyethylene Glycol Chain

Research on azido-PEG-succinimide ester oligomers has revealed energy transport in molecules, with implications for developing new signal transduction strategies in molecular electronics and biochemistry (Lin & Rubtsov, 2012).

properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c7-9-8-1-2-12-3-4-13-5-6(10)11/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIIYNXOTJRSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG2-CH2CO2H

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.